3-Acetate-17-heptanoate-estradiol, also known as estradiol heptanoate, is a synthetic derivative of estradiol, which is a principal estrogen hormone in humans. This compound is classified under the category of steroid hormones and specifically belongs to the group of estrogens. Estradiol itself plays a critical role in the regulation of various physiological processes, including reproductive functions and secondary sexual characteristics in females. The heptanoate ester form enhances its pharmacokinetic properties, making it suitable for therapeutic applications.
Estradiol is synthesized primarily in the ovaries, but it can also be produced in smaller amounts by the adrenal glands and testes. The classification of 3-acetate-17-heptanoate-estradiol falls under the broader category of synthetic estrogens. It is categorized as a fatty acid ester of estradiol, which modifies its solubility and absorption characteristics compared to natural estradiol. Other related compounds include estradiol valerate and estradiol cypionate, which are also used clinically for similar purposes .
The synthesis of 3-acetate-17-heptanoate-estradiol typically involves the esterification of estradiol with heptanoic acid. This process can be achieved through several methods:
The molecular structure of 3-acetate-17-heptanoate-estradiol can be represented by its chemical formula . It features a steroid backbone characteristic of estradiol with an acetate group at position 3 and a heptanoate group at position 17. The structural representation includes:
3-Acetate-17-heptanoate-estradiol can undergo various chemical reactions typical for esters:
The mechanism of action for 3-acetate-17-heptanoate-estradiol primarily involves its interaction with estrogen receptors (ERα and ERβ). Upon administration, this compound is absorbed into the bloodstream where it binds to these receptors located in various tissues including breast, uterus, and bone:
3-Acetate-17-heptanoate-estradiol is utilized primarily in hormone replacement therapy (HRT) for postmenopausal women and individuals undergoing gender transition therapy. Its extended release profile due to the heptanoate ester makes it particularly useful for sustained therapeutic effects with less frequent dosing compared to non-esterified forms of estradiol.
Other applications include:
This compound exemplifies how modifications to natural hormones can enhance their therapeutic utility while maintaining their biological efficacy.
3-Acetate-17-heptanoate-estradiol is a diesterified derivative of estradiol (17β-estradiol) with distinct modifications at positions C3 and C17β. According to IUPAC conventions, its systematic name is [(8R,9S,13S,14S,17S)-3-(acetyloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate. This nomenclature specifies:
Alternative designations include:
Table 1: Nomenclature Systems for 3-Acetate-17-heptanoate-estradiol
Nomenclature Type | Designation |
---|---|
IUPAC Systematic Name | [(8R,9S,13S,14S,17S)-3-(acetyloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
Common Pharmaceutical Name | Estradiol 3-acetate 17β-heptanoate |
CAS Registry Number | Not explicitly listed (related compound: estradiol enantate CAS 4956-37-0) |
Synonyms | SQ-16150; Estradiol dienanthate (obsolete) |
The compound has the molecular formula C₂₇H₄₀O₄, with a molecular weight of 428.61 g/mol. Key structural features include:
The ester linkages introduce asymmetry at the attachment points, but the core steroid stereocenters remain unchanged from natural estradiol.
3-Acetate-17-heptanoate-estradiol belongs to the family of estradiol esters designed for prolonged release. Key distinctions from other derivatives include:
Estradiol cypionate (log P ~8.5) [8].
Release Kinetics:
Table 2: Comparative Properties of Estradiol Esters
Estradiol Derivative | Ester Group(s) | Molecular Weight (g/mol) | Calculated log P | Hydrolysis Rate |
---|---|---|---|---|
Estradiol (free) | None | 272.38 | 4.0 | Fastest |
Estradiol acetate | C3-acetate | 314.42 | 4.5 | Fast |
Estradiol valerate | C17-valerate | 356.50 | 6.2 | Moderate |
3-Acetate-17-heptanoate | C3-acetate + C17-heptanoate | 428.61 | ~7.8 | Biphasic |
Estradiol cypionate | C17-cyclopentylpropanoate | 396.56 | 8.5 | Slow |
Estradiol benzoate | C3-benzoate | 376.48 | 5.9 | Moderate-Fast |
Solubility Profile
Partition Coefficients
Stability Characteristics
Table 3: Key Physicochemical Parameters
Property | Value/Characteristics | Significance |
---|---|---|
Molecular Weight | 428.61 g/mol | Impacts diffusion rates and crystalline structure |
log P (Octanol/Water) | ~7.8 (predicted) | Determines lipid solubility and depot retention |
Melting Point | Not reported (similar esters: 80-150°C) | Affects formulation stability |
Water Solubility | <0.01 mg/mL | Limits systemic absorption via aqueous pathways |
Degradation Half-life | Biphasic: C3-acetate faster than C17-heptanoate | Governs in vivo release kinetics |
The dual-ester design creates a biphasic release profile: rapid initial hydrolysis of the C3-acetate provides immediate estrogenic activity, while the C17-heptanoate sustains release over weeks. This distinguishes it from symmetric diesters (e.g., estradiol dipropionate) where both esters hydrolyze at similar rates [8] [10].